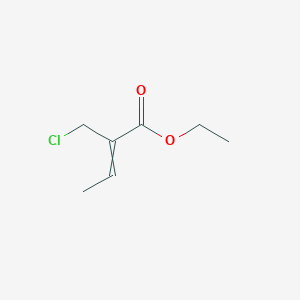

Ethyl 2-(chloromethyl)but-2-enoate

CAS No.: 60941-04-0

Cat. No.: VC19576090

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60941-04-0 |

|---|---|

| Molecular Formula | C7H11ClO2 |

| Molecular Weight | 162.61 g/mol |

| IUPAC Name | ethyl 2-(chloromethyl)but-2-enoate |

| Standard InChI | InChI=1S/C7H11ClO2/c1-3-6(5-8)7(9)10-4-2/h3H,4-5H2,1-2H3 |

| Standard InChI Key | YRKHUAJFFRMEPL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CC)CCl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(chloromethyl)but-2-enoate (C₇H₁₁ClO₂) belongs to the class of α,β-unsaturated esters with a chloromethyl group at the β-position. Its structure combines an electron-deficient double bond (due to conjugation with the ester carbonyl) and a reactive chloromethyl moiety, which collectively enhance its electrophilic character. Key molecular properties inferred from analogs include:

| Property | Value |

|---|---|

| Molecular Weight | 162.62 g/mol |

| Boiling Point (estimated) | 180–200°C |

| Density | 1.15–1.25 g/cm³ |

| Solubility | Miscible in organic solvents (e.g., chloroform, ethyl acetate) |

The chloromethyl group introduces significant polarity, as seen in ethyl 2-(chloromethyl)benzoate (density: 1.2 g/cm³) , while the α,β-unsaturated ester motif parallels ethyl 2-methylbut-2-enoate (MW: 128.17 g/mol) .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of ethyl 2-(chloromethyl)but-2-enoate is documented, analogous methods for α-chloro esters suggest plausible pathways:

-

Claisen Condensation: Reaction of ethyl acetoacetate with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions could yield the target compound.

-

Michael Addition-Chlorination: Conjugate addition of chloromethyl Grignard reagents to ethyl propiolate, followed by oxidation, may provide access to the α,β-unsaturated system.

Reactivity Profile

The compound’s dual functional groups enable diverse transformations:

-

Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines or thiols, forming alkylated derivatives. For example, ethyl 2-(chloromethyl)benzoate reacts with nucleophiles to yield substituted benzyl esters .

-

Conjugate Additions: The α,β-unsaturated ester participates in Michael additions, as demonstrated by ethyl 2-methylbut-2-enoate’s reactivity with organocuprates .

-

Cyclopropanation: Analogous to ethyl 2-chloro-3-oxopropanoate derivatives, this compound could serve as a precursor for strained cyclopropane rings via [2+1] cycloadditions.

Applications in Organic Synthesis

Building Block for Heterocycles

Ethyl 2-(chloromethyl)but-2-enoate’s electrophilic sites make it valuable for constructing nitrogen- and oxygen-containing heterocycles. For instance:

-

Pyridine Derivatives: Chloromethyl groups facilitate annulation reactions with enamines, as seen in herbicidal pyridine syntheses.

-

Lactones: Intramolecular esterification under acidic conditions could yield γ-lactones, leveraging the chloromethyl group’s leaving-group ability.

Cross-Coupling Reactions

The compound’s chloride moiety may enable palladium-catalyzed couplings (e.g., Suzuki-Miyaura), similar to ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate’s use in aryl amination .

Future Directions

The scarcity of direct studies on ethyl 2-(chloromethyl)but-2-enoate highlights opportunities for research:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes could unlock applications in pharmaceutical intermediates.

-

Polymer Chemistry: Investigating its copolymerization with acrylates may yield novel materials with tailored thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume